molecular formula C11H8N2O B140515 2-Phenylpyrimidine-5-carbaldehyde CAS No. 130161-46-5

2-Phenylpyrimidine-5-carbaldehyde

Cat. No. B140515
Key on ui cas rn: 130161-46-5
M. Wt: 184.19 g/mol
InChI Key: AUTGLFSBJLERMV-UHFFFAOYSA-N
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Patent
US09126973B2

Procedure details

A stirring mixture consisting of palladium(II) acetate (215 mg, 0.32 mmol) and triphenylphosphine (335 mg, 1.28 mmol) in 1,4-dioxane (25 mL) was heated at 80° C. for 30 minutes. The dark reaction mixture was cooled to room temperature, and to this reaction mixture was added a solution consisting of 5-bromo-2-phenylpyrimidine (Example 1A, 3.0 g, 13 mmol) and tributyl(1-ethoxyvinyl)tin (4.74 mL, 14.0 mmol) in 1,4-dioxane (63 mL). The reaction mixture was stirred and heated at 75° C. overnight and was subsequently cooled to room temperature. The reaction progress was monitored by thin layer chromatography (95:5 v/v hexanes-ethyl acetate) until completion. The reaction mixture was treated with 1 N hydrochloric acid (19 mL) for one hour at room temperature and poured into a saturated aqueous sodium bicarbonate solution. The organic material was extracted two times with a mixture of ethyl acetate and hexanes, and the combined organic phase was washed sequentially with water and brine, and was dried over anhydrous magnesium sulfate, filtered through a well packed pad of magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in dichloromethane (30 mL) and diluted with hexanes (30 mL). The resulting precipitate was filtered to give the title intermediate (872 mg). The filtrate was applied to a 80-g silica column eluted with 1:1:9 v/v/v ethyl acetate-dichloromethane-hexanes to afford 1.01 g of additional title intermediate (1.88 g total, 74%); R1 0.23 with 9:1 v/v hexanes-ethyl acetate solvent system; 1H-NMR (400 MHz; DMSO-d6) δ 9.4 (s, 2H), 8.45-8.50 (m, 2H), 7.5-7.7 (m, 3H), 2.68 (s, 3H); MS (ESI+) m/z 199 (M+1).
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.74 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
63 mL
Type
solvent
Reaction Step Seven
Quantity
215 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:22]=[N:23][C:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[N:25][CH:26]=1.C([Sn](CCCC)(CCCC)[C:38]([O:40]CC)=C)CCC.Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:27]1([C:24]2[N:23]=[CH:22][C:21]([CH:38]=[O:40])=[CH:26][N:25]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:4.5,7.8.9|

Inputs

Step One
Name
Quantity
335 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C1=CC=CC=C1
Step Three
Name
Quantity
4.74 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Step Four
Name
Quantity
19 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
63 mL
Type
solvent
Smiles
O1CCOCC1
Step Eight
Name
Quantity
215 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
to this reaction mixture was added a solution
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted two times
ADDITION
Type
ADDITION
Details
with a mixture of ethyl acetate and hexanes
WASH
Type
WASH
Details
the combined organic phase was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a well packed pad of magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (30 mL)
ADDITION
Type
ADDITION
Details
diluted with hexanes (30 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 872 mg
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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